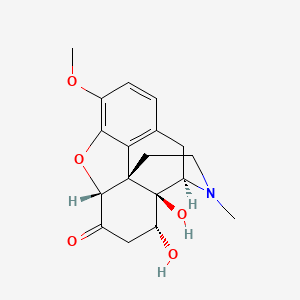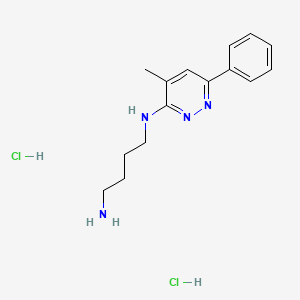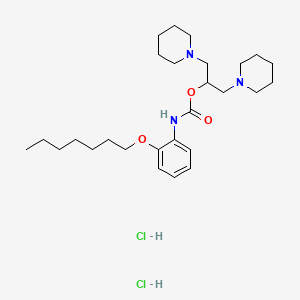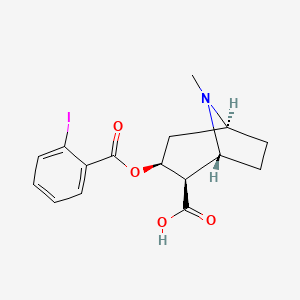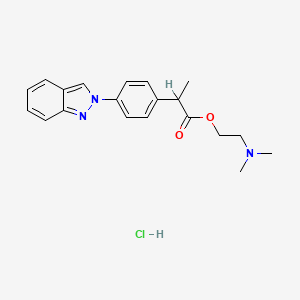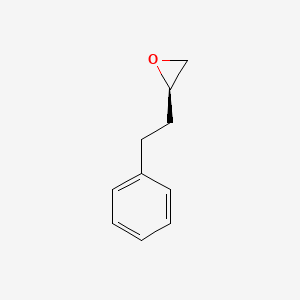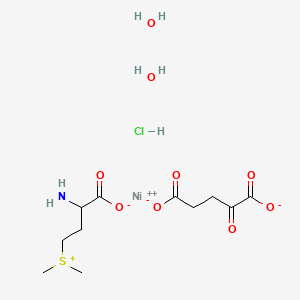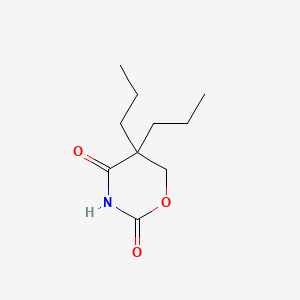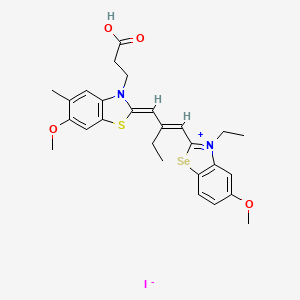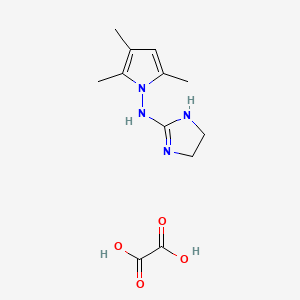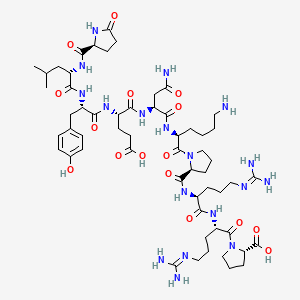
Neurotensin (1-10)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neurotensin (1-10) is a peptide fragment derived from the larger neurotensin peptide, which consists of 13 amino acids. Neurotensin was first isolated from bovine hypothalamus in 1973. It is found in both the central nervous system and the gastrointestinal tract, where it functions as a neurotransmitter and hormone, respectively. Neurotensin (1-10) retains many of the biological activities of the full-length peptide and is involved in various physiological processes, including modulation of dopamine transmission, regulation of body temperature, and influence on gastrointestinal motility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neurotensin (1-10) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods: While specific industrial production methods for Neurotensin (1-10) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimized conditions for higher yield and purity. This may involve automated peptide synthesizers and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Neurotensin (1-10) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions to create analogs with altered biological activity
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents used in SPPS
Major Products: The major products of these reactions are typically modified peptides with altered chemical and biological properties. For example, oxidation of methionine results in methionine sulfoxide, which can affect the peptide’s activity .
Applications De Recherche Scientifique
Neurotensin (1-10) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications in conditions like schizophrenia, Parkinson’s disease, and pain management. .
Industry: Utilized in the development of diagnostic and therapeutic agents, particularly in the context of neurotensin receptor-targeted imaging and drug delivery
Mécanisme D'action
Neurotensin (1-10) exerts its effects primarily through binding to neurotensin receptors, which are G-protein coupled receptors. The binding of Neurotensin (1-10) to these receptors activates various intracellular signaling pathways, including the phosphatidylinositol-3 kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in processes such as cell proliferation, migration, and survival .
Comparaison Avec Des Composés Similaires
Neurotensin (1-13): The full-length peptide with similar but broader biological activities.
Neuromedin N: A related peptide with overlapping functions in neurotransmission and gastrointestinal regulation.
Glucagon-like peptide-1 (GLP-1): Another gut hormone that shares some physiological roles with neurotensin, particularly in metabolism and appetite regulation
Uniqueness: Neurotensin (1-10) is unique in its specific receptor interactions and the resulting physiological effects. While similar peptides like neurotensin (1-13) and neuromedin N share some functions, Neurotensin (1-10) has distinct binding affinities and signaling properties that make it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
63524-00-5 |
|---|---|
Formule moléculaire |
C57H90N18O16 |
Poids moléculaire |
1283.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C57H90N18O16/c1-30(2)27-38(71-47(82)34-18-20-44(78)66-34)49(84)72-39(28-31-14-16-32(76)17-15-31)50(85)67-35(19-21-45(79)80)48(83)73-40(29-43(59)77)51(86)70-36(9-3-4-22-58)53(88)74-25-7-12-41(74)52(87)68-33(10-5-23-64-56(60)61)46(81)69-37(11-6-24-65-57(62)63)54(89)75-26-8-13-42(75)55(90)91/h14-17,30,33-42,76H,3-13,18-29,58H2,1-2H3,(H2,59,77)(H,66,78)(H,67,85)(H,68,87)(H,69,81)(H,70,86)(H,71,82)(H,72,84)(H,73,83)(H,79,80)(H,90,91)(H4,60,61,64)(H4,62,63,65)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
Clé InChI |
HRJVZMYUVJBTHQ-NUDUWCFGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


